Azathioprine (sodium)

solubility formulation intravenous

Azathioprine Sodium (CAS 55774-33-9) is the water-soluble, lyophilized powder formulated exclusively for intravenous administration—a property absent in the water-insoluble base. This distinction makes it the definitive choice for preclinical protocols requiring parenteral delivery to bypass first-pass metabolism. Dosing must adhere to CPIC/DPWG pharmacogenetic guidelines, with a 50% dose reduction for TPMT/NUDT15 intermediate metabolizers. In autoimmune hepatitis models, it serves as the established comparator arm against mycophenolate mofetil-based regimens. Order now to secure ≥98% purity for your critical research.

Molecular Formula C9H7N7NaO2S
Molecular Weight 300.26 g/mol
CAS No. 55774-33-9
Cat. No. B1251177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzathioprine (sodium)
CAS55774-33-9
SynonymsAzathioprine
Azathioprine Sodium
Azathioprine Sodium Salt
Azathioprine Sulfate
Azothioprine
Immuran
Imuran
Imurel
Sodium, Azathioprine
Molecular FormulaC9H7N7NaO2S
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-].[Na]
InChIInChI=1S/C9H7N7O2S.Na/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8;/h2-4H,1H3,(H,10,11,12,13);
InChIKeyOEMACMAHBHOELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azathioprine Sodium (CAS 55774-33-9): Injectable Immunosuppressant Antimetabolite for Clinical and Research Procurement


Azathioprine sodium (CAS 55774-33-9) is the sodium salt form of azathioprine, a purine antimetabolite immunosuppressant that functions as a prodrug requiring in vivo conversion to 6-mercaptopurine (6-MP) and subsequent thiopurine nucleotides for therapeutic activity [1]. As an imidazolyl derivative of 6-mercaptopurine, this compound shares biological effects with its parent molecule but exists as a sterile lyophilized powder specifically formulated for reconstitution and intravenous administration, with each vial containing azathioprine sodium equivalent to 100 mg azathioprine [2]. The compound is classified within the thiopurine class of immunosuppressive antimetabolites and is subject to established pharmacogenetic dosing guidelines from both the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) [3].

Why Azathioprine Sodium (CAS 55774-33-9) Cannot Be Simply Substituted with Other Thiopurines or Immunosuppressants in Research and Clinical Protocols


Substitution among thiopurine-class immunosuppressants or alternative agents such as mycophenolate mofetil introduces scientifically consequential differences in aqueous solubility, route-specific pharmacokinetics, and clinical efficacy outcomes. Azathioprine base is insoluble in water, whereas the sodium salt achieves a 10 mg/mL water solution suitable for intravenous administration, a fundamental formulation distinction that precludes direct substitution in parenteral applications [1]. Furthermore, randomized controlled trial data demonstrate that mycophenolate mofetil combined with prednisolone yields a 27.4 percentage-point higher biochemical remission rate (56.4% vs 29.0%, p = 0.022) compared to azathioprine-based regimens in treatment-naïve autoimmune hepatitis, establishing that these agents are not clinically interchangeable despite overlapping therapeutic indications [2]. Additionally, pharmacogenetic dosing adjustments for azathioprine based on TPMT and NUDT15 genotypes are agent-specific, with intermediate metabolizers requiring a 50% dose reduction and poor metabolizers requiring a 90% reduction or alternative therapy [3].

Quantitative Differentiation Evidence for Azathioprine Sodium (CAS 55774-33-9) Procurement and Selection Decisions


Aqueous Solubility: Azathioprine Sodium Achieves 10 mg/mL Injectable Solution Versus Insoluble Azathioprine Base

Azathioprine sodium salt demonstrates a critical formulation differentiation from azathioprine base: the sodium salt is sufficiently soluble to make a 10 mg/mL water solution suitable for intravenous injection, whereas azathioprine base is insoluble in water. This solubility differential of ≥10 mg/mL versus 0 mg/mL enables parenteral administration routes unavailable to the base form [1]. The reconstituted solution is stable for 24 hours at 15°C to 25°C (59°F to 77°F), providing a defined post-reconstitution usability window for clinical or experimental protocols [2].

solubility formulation intravenous parenteral drug delivery

Clinical Remission Induction: Azathioprine-Based Regimen Achieves 29.0% Biochemical Remission at 24 Weeks in Autoimmune Hepatitis RCT

In a 24-week prospective, randomized, open-label, multicenter superiority trial of 70 treatment-naïve autoimmune hepatitis patients, azathioprine plus prednisolone achieved a biochemical remission rate (defined as normalization of serum alanine aminotransferase and immunoglobulin G) of 29.0%, compared with 56.4% for mycophenolate mofetil plus prednisolone, representing a 27.4 percentage-point absolute difference (95% CI: 4.0–46.7; p = 0.022) [1]. Azathioprine was associated with a 12.9% serious adverse event rate (4 of 31 patients) versus 0% (0 of 39 patients) for mycophenolate mofetil (p = 0.034), and a 25.8% treatment discontinuation rate due to adverse events versus 5.1% (p = 0.018) [2].

autoimmune hepatitis clinical trial remission immunosuppression hepatology

Complete Biochemical Response: Azathioprine Demonstrates 32.3% Response Rate Versus 72.2% for Mycophenolate Mofetil at 6 Months

In the same 24-week RCT of treatment-naïve autoimmune hepatitis patients, azathioprine combined with prednisolone yielded a complete biochemical response rate of 32.3% at 6 months, compared with 72.2% for mycophenolate mofetil plus prednisolone (p = 0.004) [1]. A systematic review and meta-analysis of four studies (three cohort studies and one RCT) comprising 505 patients further corroborated this differential, reporting a pooled risk ratio of 1.44 (95% CI: 1.03–2.01, p = 0.03) favoring mycophenolate mofetil over azathioprine for complete biochemical response, with subgroup analysis showing a more pronounced benefit in patients over 50 years (RR = 1.63, 95% CI: 1.00–2.64, p = 0.05) [2].

autoimmune hepatitis biochemical response comparative effectiveness immunosuppression

In Vitro Immunosuppressive Potency: Azathioprine IC50 of 230.4 nM Comparable to 6-Mercaptopurine IC50 of 149.5 nM in Human PBMC Blastogenesis Assay

In an in vitro study comparing the suppressive potency of azathioprine and its active metabolite 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells (PBMCs), azathioprine demonstrated a mean IC50 value of 230.4 ± 231.3 nM (n = 7 healthy subjects), while 6-mercaptopurine exhibited a mean IC50 value of 149.5 ± 124.9 nM [1]. The difference in IC50 values was not statistically significant, and a significant positive correlation was observed between the IC50 values of the two compounds (p < 0.01, n = 6) [2]. After 4 days of PBMC incubation with 100 µM azathioprine, 35.3–92.5 µM 6-mercaptopurine was liberated into the culture medium, confirming PBMC-mediated prodrug conversion [3].

immunopharmacology in vitro IC50 T cell blastogenesis prodrug

Evidence-Backed Application Scenarios for Azathioprine Sodium (CAS 55774-33-9) in Research and Clinical Settings


Intravenous Immunosuppression for Patients Unable to Tolerate Oral Azathioprine Tablets

Azathioprine sodium for injection is indicated specifically when oral administration of azathioprine tablets is not feasible. The sodium salt formulation achieves a 10 mg/mL aqueous solution suitable for intravenous administration, a property absent in azathioprine base which is insoluble in water and restricted to oral tablet formulations [1]. Each lyophilized vial contains azathioprine sodium equivalent to 100 mg azathioprine, reconstituted with Sterile Water for Injection to yield a solution with a pH of approximately 9.6 that remains stable for 24 hours at 15°C to 25°C [2]. This scenario is applicable in post-operative transplant recipients with impaired gastrointestinal function, critically ill autoimmune disease patients, or research models requiring parenteral drug delivery bypassing first-pass metabolism.

Pharmacogenetically Guided Thiopurine Dosing Based on TPMT and NUDT15 Genotypes

Azathioprine dosing protocols incorporating TPMT and NUDT15 genotype information represent a pharmacogenetic application scenario with established quantitative dose adjustment recommendations. Per DPWG 2026 guidelines, intermediate metabolizers of TPMT or NUDT15 should initiate therapy at 50% of the normal azathioprine dose, while poor metabolizers require dose reduction to 10% of normal or selection of alternative therapy [1]. CPIC 2026 guidelines extend these recommendations to include combined TPMT/NUDT15 variant phenotypes, with dose adjustments calibrated to both genotypes simultaneously [2]. This scenario is applicable in precision medicine research, clinical pharmacogenetic implementation programs, and therapeutic drug monitoring protocols where azathioprine sodium serves as the thiopurine backbone.

Autoimmune Hepatitis Induction Therapy Where Azathioprine Serves as Comparator or Alternative to Mycophenolate Mofetil

In autoimmune hepatitis treatment protocols, azathioprine combined with prednisolone yields a 29.0% biochemical remission rate at 24 weeks and a 32.3% complete biochemical response rate at 6 months, compared with 56.4% and 72.2% respectively for mycophenolate mofetil-based regimens [1]. Azathioprine use is associated with a 12.9% serious adverse event rate and a 25.8% discontinuation rate due to adverse events, compared with 0% and 5.1% respectively for mycophenolate mofetil [2]. Meta-analysis of 505 patients confirms a pooled RR of 1.44 (95% CI: 1.03–2.01) favoring mycophenolate mofetil for complete biochemical response . This scenario applies to clinical research protocols where azathioprine serves as an established comparator arm, or in treatment contexts where mycophenolate mofetil is contraindicated, unavailable, or cost-prohibitive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azathioprine (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.